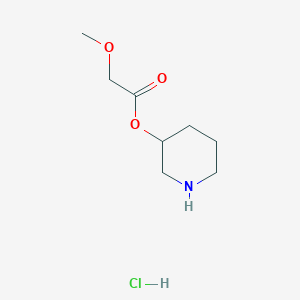

3-Piperidinyl 2-methoxyacetate hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

piperidin-3-yl 2-methoxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-3-2-4-9-5-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHRWGOFGLLUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)OC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-Piperidinyl 2-methoxyacetate hydrochloride

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for this compound. This compound is a valuable building block in medicinal chemistry, and its controlled synthesis is of significant interest to researchers in drug development. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles, the rationale for methodological choices, and the critical parameters for ensuring a high-yield, high-purity outcome. We will proceed through a logical three-stage synthesis: N-protection of the piperidine ring, subsequent O-acylation, and final deprotection coupled with salt formation. Each stage is detailed with step-by-step protocols, mechanistic insights, and characterization data, providing a self-validating framework for laboratory application.

Introduction and Strategic Overview

This compound incorporates a piperidine scaffold, a privileged structure in numerous pharmacologically active compounds, functionalized with a methoxyacetate ester.[1][2] The synthesis of such molecules requires careful strategic planning to manage the reactivity of the two nucleophilic centers: the secondary amine and the hydroxyl group of the 3-hydroxypiperidine precursor.

The chosen synthetic strategy is a three-step sequence designed for efficiency and control:

-

N-Protection: The secondary amine of 3-hydroxypiperidine is protected to prevent its reaction during the subsequent esterification step. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability and ease of removal under acidic conditions.[3]

-

Esterification: The hydroxyl group of N-Boc-3-hydroxypiperidine is acylated using methoxyacetyl chloride to form the desired ester linkage.[4]

-

Deprotection and Salt Formation: The Boc group is removed, and the piperidine nitrogen is protonated using hydrochloric acid to yield the final target compound as a stable hydrochloride salt.[5]

This approach ensures high regioselectivity and yields a product with excellent purity suitable for further use in drug discovery pipelines.

Overall Synthetic Pathway

The diagram below outlines the complete transformation from the starting material, 3-hydroxypiperidine, to the final hydrochloride salt.

Caption: Overall three-step synthesis of the target compound.

Part I: N-Protection of 3-Hydroxypiperidine

Rationale and Mechanistic Insight

The direct acylation of 3-hydroxypiperidine with methoxyacetyl chloride would result in a mixture of N-acylated, O-acylated, and N,O-diacylated products, as the secondary amine is generally more nucleophilic than the secondary alcohol. To ensure exclusive O-acylation, the nitrogen atom must be temporarily deactivated.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is stable to the basic conditions of the subsequent esterification step.[6] Crucially, its removal is achieved with acid, which concurrently protonates the piperidine nitrogen to form the desired hydrochloride salt in the final step, demonstrating excellent atom economy and process efficiency.[7]

Detailed Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine

This protocol is adapted from established methodologies for Boc protection of piperidines.[6]

-

Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a mild inorganic base like sodium bicarbonate (1.5 eq).

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same organic solvent dropwise over 30 minutes.

-

Reaction Execution: Allow the reaction to warm to room temperature (20-25 °C) and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up and Isolation: If a biphasic system is used, separate the organic layer. If using only DCM, wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.

Part II: Esterification with Methoxyacetyl Chloride

Rationale and Mechanistic Insight

With the nitrogen protected, the hydroxyl group of N-Boc-3-hydroxypiperidine is the sole remaining nucleophilic site for acylation. Methoxyacetyl chloride is a highly reactive acylating agent that readily participates in nucleophilic acyl substitution.[8] The reaction proceeds via the attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. An organic, non-nucleophilic base such as pyridine or triethylamine (TEA) is required to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.[9]

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(2-methoxyacetoxy)piperidine-1-carboxylate

-

Reaction Setup: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.5 eq) or pyridine (2.0 eq) as the acid scavenger.

-

Reagent Addition: Cool the solution to 0 °C. Add methoxyacetyl chloride (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it successively with 1N HCl solution, saturated sodium bicarbonate solution, and brine to remove excess base and other water-soluble impurities.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude ester. The product can be purified by flash chromatography if required.

Part III: N-Boc Deprotection and Hydrochloride Salt Formation

Rationale and Mechanistic Insight

The final step accomplishes two goals simultaneously: removal of the acid-labile Boc group and formation of the hydrochloride salt.[3] Strong acids like hydrochloric acid protonate the carbonyl oxygen of the carbamate, initiating its collapse to release the free amine, carbon dioxide, and a stable tert-butyl cation.[7] The tert-butyl cation is typically scavenged by the solvent or eliminated as isobutylene. Using a solution of HCl in a solvent like dioxane, methanol, or ethanol provides the acid for deprotection and the chloride counter-ion for the salt formation, which often precipitates directly from the reaction medium as a crystalline solid.[5][10]

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the purified ester from the previous step (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add a 2-4 M solution of HCl in 1,4-dioxane or ethanol (3-5 eq) with vigorous stirring.[10]

-

Reaction Execution: A white precipitate of the hydrochloride salt should form. Continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours to ensure complete deprotection and precipitation.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.[11]

-

Drying: Dry the resulting white solid under vacuum at 40-50 °C to a constant weight to yield the final product, this compound.[12]

Characterization and Data Summary

Thorough characterization of the final product is essential to confirm its identity, purity, and structure.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to piperidine ring protons, methoxy group (-OCH₃), and the methylene group adjacent to the ester. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the ester carbonyl, piperidine ring carbons, and methoxy/methylene carbons. |

| LC-MS | Purity and Molecular Weight | A major peak in the chromatogram with a mass corresponding to the protonated free base [M+H]⁺.[13] |

| HPLC | Quantitative Purity Analysis | Determination of product purity, typically >98%.[13] |

| FT-IR | Functional Group Analysis | Characteristic absorptions for N-H (salt), C=O (ester), and C-O bonds. |

Integrated Experimental Workflow

The following diagram provides a visual summary of the complete laboratory workflow, from initial reaction setup to final product isolation.

Caption: Detailed workflow for the synthesis and isolation process.

Conclusion

The can be reliably achieved through a well-controlled, three-step process involving N-Boc protection, esterification, and acid-mediated deprotection. This guide has detailed the strategic rationale and provided robust protocols for each stage. By understanding the function of each reagent and the mechanism of each transformation, researchers can confidently execute this synthesis, yielding a high-purity product essential for advancing pharmaceutical research and development.

References

-

Shree Sulphurics. (n.d.). methoxy acetyl chloride | 38870-89-2 | C3H5ClO2. Retrieved from [Link]

- Google Patents. (2017). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

- Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

ResearchGate. (n.d.). General strategy for synthesis of compounds. a. methoxyacetyl chloride... Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Retrieved from [Link]

-

Bromchem Laboratories. (n.d.). Methoxyacetyl Chloride | Manufacturer, Supplier from Anand. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.

- Google Patents. (2008). US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof.

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

Sources

- 1. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 2. 3-Hydroxypiperidine | 6859-99-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. methoxy acetyl chloride | 38870-89-2 | C3H5ClO2 [shreesulphuric.com]

- 5. reddit.com [reddit.com]

- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. CAS 38870-89-2: Methoxyacetyl chloride | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]

- 11. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof - Google Patents [patents.google.com]

- 12. 1220031-57-1|Piperidin-3-yl 2-methoxyacetate hydrochloride|BLD Pharm [bldpharm.com]

- 13. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Piperidinyl 2-methoxyacetate hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape

The compound 3-Piperidinyl 2-methoxyacetate hydrochloride represents a novel chemical entity with an as-yet uncharacterized pharmacological profile. Its structure, comprising a piperidine ring—a privileged scaffold in medicinal chemistry—and a methoxyacetate ester moiety, suggests a potential for interaction with a wide array of biological targets. The piperidine nucleus is a cornerstone of numerous approved drugs, from analgesics to antipsychotics, underscoring its versatility in engaging with central nervous system (CNS) receptors.[1][2][3] Concurrently, the methoxyacetate component introduces the possibility of metabolic modulation, a less common but potentially significant mechanism of action.[4][5]

This guide eschews a conventional recitation of known facts. Instead, it presents a comprehensive, multi-tiered research framework designed to systematically uncover, validate, and characterize the mechanism of action of this compound. We will proceed from broad, high-throughput screening to specific, hypothesis-driven in vitro and in vivo assays, providing not just the "what" but the "why" behind each experimental choice. This document is intended to serve as a strategic and practical roadmap for any research team dedicated to transforming this molecule from a chemical curiosity into a well-understood pharmacological tool or therapeutic lead.

Part 1: Foundational Characterization and Hypothesis Generation

Before delving into complex biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These initial steps are critical for ensuring data integrity and designing meaningful experiments.

Physicochemical Profiling

A comprehensive analysis of properties such as solubility, lipophilicity (LogP/LogD), and chemical stability across a range of pH values must be conducted. This data is essential for preparing accurate dosing solutions, predicting blood-brain barrier permeability, and ensuring the compound remains intact during assays.

In Silico Target Prediction

Computational approaches provide a cost-effective and rapid method for generating initial hypotheses. By comparing the structure of this compound against databases of known pharmacophores, we can predict potential biological targets.

Experimental Protocol: Molecular Docking and Pharmacophore Screening

-

Ligand Preparation: Generate a 3D conformation of this compound.

-

Target Library Selection: Assemble a library of crystal structures for common CNS targets, including but not limited to:

-

Docking Simulation: Utilize software such as AutoDock or Schrödinger's Glide to perform docking simulations of the compound against each receptor in the library.

-

Analysis: Rank potential targets based on docking scores and binding poses. Favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pockets of specific receptors will prioritize them for experimental validation.

Broad-Spectrum In Vitro Screening

The most direct way to identify primary biological targets is through a comprehensive receptor binding screen. This unbiased approach tests the compound's affinity for a wide range of receptors, ion channels, and transporters.

Experimental Protocol: Commercial Receptor Binding Panel

-

Compound Submission: Submit this compound to a contract research organization (CRO) offering a broad radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Assay Conditions: The compound is typically tested at a fixed concentration (e.g., 10 µM) against a panel of 50-100 common CNS targets.

-

Data Interpretation: Results are reported as a percentage inhibition of radioligand binding. Targets showing significant inhibition (typically >50%) are considered "hits" and warrant further investigation.

Part 2: Target Validation and Functional Characterization

Positive results from the initial screening phase provide a set of hypothesized targets. The next critical step is to validate these interactions and determine the functional consequence of binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Secondary Binding Assays: Determining Affinity (Ki)

For each "hit" identified in the broad screen, a saturation binding assay is performed to determine the compound's binding affinity (Ki). This provides a quantitative measure of how tightly the compound binds to its target.

Experimental Protocol: Radioligand Saturation Binding Assay (Example: 5-HT2A Receptor)

-

Membrane Preparation: Utilize cell membranes prepared from a cell line recombinantly expressing the human 5-HT2A receptor.

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Competition Assay:

-

Incubate the cell membranes with a fixed concentration of a known 5-HT2A radioligand (e.g., [³H]ketanserin).

-

Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Scintillation Counting: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (concentration that inhibits 50% of specific binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Determining Efficacy (EC50/IC50)

Once binding is confirmed, functional assays are essential to understand the compound's biological effect. The choice of assay depends on the receptor's signaling mechanism.

Experimental Workflow: G-Protein Coupled Receptor (GPCR) Functional Assays

The following diagram illustrates a typical workflow for characterizing the functional activity of a compound at a GPCR, such as a serotonin or dopamine receptor.

Caption: Workflow for GPCR functional activity determination.

Experimental Protocol: cAMP Assay (for Gs/Gi-coupled receptors)

-

Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.

-

Agonist Mode:

-

Treat cells with increasing concentrations of this compound.

-

Measure the resulting levels of cyclic AMP (cAMP). An increase suggests Gs coupling, while a decrease suggests Gi coupling.

-

-

Antagonist Mode:

-

Pre-incubate cells with increasing concentrations of the test compound.

-

Stimulate the cells with a known agonist at its EC80 concentration.

-

Measure the inhibition of the agonist-induced cAMP response.

-

-

Data Analysis: Plot the response (or inhibition) against the log concentration of the compound to determine the EC50 (for agonists) or IC50 (for antagonists).

Part 3: Ex Vivo and In Vivo Characterization

With a validated molecular target and a defined functional profile, the investigation moves to more complex systems to understand the compound's physiological and behavioral effects.

Ex Vivo Electrophysiology

Electrophysiology provides a direct measure of a compound's effect on neuronal excitability. This is particularly valuable for CNS-active compounds.

Experimental Protocol: Brain Slice Patch-Clamp Recording

-

Slice Preparation: Prepare acute brain slices from a relevant region (e.g., prefrontal cortex for 5-HT2A activity, ventral tegmental area for dopamine activity).

-

Recording: Obtain whole-cell patch-clamp recordings from identified neurons.

-

Compound Application: Bath-apply this compound at various concentrations.

-

Analysis: Measure changes in neuronal properties such as resting membrane potential, firing rate, and synaptic currents (e.g., EPSCs, IPSCs). This will reveal whether the compound has an overall excitatory or inhibitory effect in a native neural circuit.

In Vivo Behavioral Assays

The final tier of investigation involves assessing the compound's effects on animal behavior. The choice of assays should be guided by the in vitro pharmacological profile.

Hypothetical Scenarios and Corresponding In Vivo Models

| In Vitro Finding | Hypothesized In Vivo Effect | Recommended Behavioral Assay |

| 5-HT2A Receptor Antagonism | Antipsychotic-like | Prepulse Inhibition (PPI) of startle; MK-801 induced hyperactivity |

| µ-Opioid Receptor Agonism | Analgesic | Hot Plate Test; Tail-Flick Test |

| Dopamine D2 Receptor Antagonism | Antipsychotic-like | Catalepsy Test; Apomorphine-induced stereotypy |

| Serotonin Reuptake Inhibition | Antidepressant-like | Forced Swim Test; Tail Suspension Test |

Data Presentation: Summarizing the Pharmacological Profile

All quantitative data should be consolidated into a clear summary table.

| Assay | Target Receptor | Result (Ki, EC50, IC50) |

| Radioligand Binding | Human 5-HT2A | Ki = 15.2 nM |

| Radioligand Binding | Human D2 | Ki = 250.7 nM |

| Radioligand Binding | Human µ-Opioid | Ki > 10,000 nM |

| Functional (Ca2+ Flux) | Human 5-HT2A | IC50 = 45.1 nM (Antagonist) |

| Functional (cAMP) | Human D2 | IC50 = 512.3 nM (Antagonist) |

Part 4: Synthesis and Conclusion

The systematic approach outlined in this guide provides a robust framework for the complete mechanistic deconvolution of this compound. By progressing logically from in silico prediction to in vivo behavioral analysis, researchers can build a comprehensive pharmacological profile. This profile will not only define the compound's primary mechanism of action but also reveal its selectivity, potency, and potential therapeutic applications. The integration of data from each tier is crucial for forming a cohesive and scientifically rigorous understanding of this novel chemical entity.

Logical Flow of Mechanistic Investigation

Caption: A multi-tiered workflow for mechanism of action elucidation.

References

- Methyl 2-methoxyacetate: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides.Pharmazie, 54(8), 575-9.

- Iorio, M. A., Damia, G., & Casy, A. F. Synthesis, stereochemistry and analgesic activities of diastereoisomeric esters of 3-allyl-4-phenyl-4-piperidinol.Journal of Medicinal Chemistry.

- National Center for Biotechnology Information.

- ChemicalBook.

- Fedorov, A., et al. (2021).

- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv

- Al-Bogami, A. S., et al. (2019). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles.ACS Omega, 5(1), 356-365.

- National Center for Biotechnology Information.

- Welsch, F. (1987). Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds.Journal of Biochemical Toxicology, 2(3), 225-40.

- Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635.British Journal of Pharmacology, 114(4), 747-756.

- Kijima, H., et al. (1998). Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria.Biochemical Pharmacology, 55(2), 151-7.

- Strupczewski, J. T., et al. (1985). Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles.Journal of Medicinal Chemistry, 28(6), 761-9.

- Russell, M. G., et al. (1999). 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists.Journal of Medicinal Chemistry, 42(24), 4981-5001.

- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-8.

- Strupczewski, J. T., et al. (1995). 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity.Journal of Medicinal Chemistry, 38(7), 1119-31.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and neuroleptic activity of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methoxyacetate | C3H5O3- | CID 161333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Attenuation of 2-methoxyethanol and methoxyacetic acid-induced digit malformations in mice by simple physiological compounds: implications for the role of further metabolism of methoxyacetic acid in developmental toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity characterization of an H2-receptor antagonist, 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-++ +butenylamino]- 3-cyclobutene-1,2-dione hydrochloride (T-066), involved in the insurmountable antagonism against histamine-induced positive chronotropic action in guinea pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preclinical Pharmacological Assessment of 3-Piperidinyl 2-methoxyacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic application is a meticulous process, demanding a rigorous and systematic evaluation of its pharmacological profile. This guide addresses the preclinical assessment of 3-Piperidinyl 2-methoxyacetate hydrochloride, a compound for which public domain data is currently limited. In the absence of established pharmacological information, this document serves as a comprehensive roadmap for its investigation. It is structured not as a static review of existing knowledge, but as a proactive, field-proven framework for generating the foundational data necessary for informed drug development decisions. The causality behind each proposed experimental choice is elucidated to provide a clear, scientifically-grounded rationale for the proposed research cascade.

Compound Profile and Rationale for Investigation

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1220031-57-1 | [1] |

| Molecular Formula | C8H16ClNO3 | N/A |

| Molecular Weight | 209.67 g/mol | N/A |

| Chemical Structure | (Image of the chemical structure of this compound would be inserted here) | N/A |

The piperidine moiety is a common scaffold in many centrally active drugs, suggesting a potential for neurological or psychiatric applications. The methoxyacetate group may influence the compound's metabolic stability and pharmacokinetic profile. Given the prevalence of the piperidine core in neuropharmacology, a primary hypothesis for the investigation of this compound would be its potential as a modulator of central nervous system (CNS) targets.

Strategic Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Analytical Characterization Protocol

A comprehensive analytical characterization is non-negotiable to ensure the identity, purity, and stability of the synthesized compound.

Step-by-Step Analytical Workflow:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

Rationale: To confirm the chemical structure by identifying the chemical environment of each proton and carbon atom.

-

Procedure: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

-

Mass Spectrometry (MS):

-

Rationale: To determine the molecular weight and confirm the elemental composition.

-

Procedure: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Rationale: To assess the purity of the compound.

-

Procedure: Develop a suitable HPLC method with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity should be ≥98% for use in biological assays.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Rationale: To identify the functional groups present in the molecule.

-

Procedure: Acquire the FTIR spectrum of the solid compound using a KBr pellet or an ATR accessory.

-

Pharmacodynamics: Unveiling the Mechanism of Action

Understanding how a compound interacts with biological targets is the cornerstone of pharmacology. A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

Tier 1: Broad Target Screening

Objective: To identify potential biological targets.

Experimental Protocol: Receptor Binding Panel

-

Rationale: To rapidly screen the compound against a wide array of receptors, ion channels, and transporters. This provides an unbiased view of its potential biological activities.

-

Procedure:

-

Submit the compound to a commercial or in-house receptor binding panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

-

Initially screen at a concentration of 10 µM.

-

Analyze the results for significant inhibition (>50%) of binding to any target.

-

Tier 2: Target Validation and Functional Assays

Objective: To confirm the interactions identified in Tier 1 and to determine the functional consequences of these interactions (e.g., agonist, antagonist, allosteric modulator).

Hypothetical Scenario: If the Tier 1 screen reveals significant binding to a specific G-protein coupled receptor (GPCR), the following functional assay would be employed.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled GPCRs)

-

Cell Culture: Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: Add varying concentrations of this compound to the cells.

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. An increase in fluorescence indicates an agonist effect, while a blockade of the response to a known agonist indicates an antagonist effect.

Signaling Pathway Visualization

Caption: A potential signaling pathway if the compound acts on a Gq-coupled GPCR.

Pharmacokinetics: The Body's Effect on the Drug

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Early assessment of PK properties is crucial to avoid late-stage failures in drug development.

In Vitro ADME Assays

| Assay | Purpose | Methodology |

| Metabolic Stability | To assess the rate of metabolism by liver enzymes. | Incubate the compound with liver microsomes and measure the disappearance of the parent compound over time using LC-MS/MS. |

| Plasma Protein Binding | To determine the extent to which the compound binds to plasma proteins. | Use rapid equilibrium dialysis to measure the unbound fraction of the compound in plasma. |

| CYP450 Inhibition | To identify potential for drug-drug interactions. | Assess the ability of the compound to inhibit the activity of major cytochrome P450 enzymes using fluorescent or LC-MS/MS-based assays. |

| Permeability (PAMPA) | To predict passive absorption across the intestinal barrier. | Measure the diffusion of the compound across an artificial membrane separating a donor and an acceptor compartment. |

In Vivo Pharmacokinetic Study

Objective: To determine the PK profile in a relevant animal model (e.g., rat).

Experimental Protocol:

-

Animal Dosing: Administer this compound to a cohort of rats via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing.

-

Sample Analysis: Process the blood to plasma and quantify the concentration of the compound using a validated LC-MS/MS method.

-

Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Preliminary Toxicology Assessment

Early identification of potential toxicities is essential for a go/no-go decision.

In Vitro Cytotoxicity Assay

Objective: To assess the general toxicity of the compound to cells.

Experimental Protocol:

-

Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

-

Compound Treatment: Treat the cells with a range of concentrations of the compound for 24-48 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTT or resazurin).

-

Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Acute In Vivo Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and to identify any overt signs of toxicity.

Experimental Protocol:

-

Dose Range Finding: Administer single, escalating doses of the compound to small groups of rodents.

-

Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

-

Necropsy: At the end of the study, perform a gross necropsy to look for any organ abnormalities.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial pharmacological evaluation of this compound. The data generated from these studies will be critical for understanding its mechanism of action, pharmacokinetic profile, and preliminary safety. Positive outcomes from this preclinical assessment would warrant further investigation, including more detailed in vivo efficacy studies in relevant disease models and more extensive toxicology evaluations. The logical progression of these experiments will build a robust data package to support the continued development of this novel chemical entity.

References

Sources

A Technical Guide to the Structure-Activity Relationship of 3-Piperidinyl 2-Methoxyacetate Hydrochloride and its Analogs as Muscarinic Receptor Modulators

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for compounds centered around the 3-Piperidinyl 2-methoxyacetate hydrochloride core. While direct SAR literature for this specific molecule is not extensively published, its structural components—a tertiary amine-containing piperidine ring, an ester linkage, and a methoxyacetate group—are hallmarks of classical muscarinic acetylcholine receptor (mAChR) modulators. This guide synthesizes SAR data from closely related piperidine-based muscarinic agonists and antagonists to build a comprehensive and predictive framework for designing novel ligands targeting this important receptor family.

Introduction: The 3-Piperidinyl Ester Pharmacophore

The molecule this compound represents a fundamental pharmacophore for interacting with cholinergic receptors, particularly muscarinic receptors. Its structure can be deconstructed into three key regions, each offering a vector for chemical modification to probe and optimize biological activity:

-

The Piperidine Ring: A saturated six-membered heterocycle containing a basic nitrogen atom.[3] This unit is crucial for forming ionic interactions with the receptor and influences the molecule's overall physicochemical properties, such as pKa and lipophilicity.

-

The Ester Linkage: This linkage is a key hydrogen bond acceptor and is susceptible to hydrolysis by esterases, making it a potential determinant of the compound's pharmacokinetic profile.

-

The Acyl Group (2-Methoxyacetate): This portion of the molecule interacts with a specific pocket in the receptor binding site. Variations in its size, electronics, and hydrogen bonding capacity are critical for determining potency and receptor subtype selectivity.

The hydrochloride salt form enhances the compound's solubility in aqueous media, which is essential for administration and in vitro assay development. Given the structural parallels to classic muscarinic agents like aceclidine, this guide will proceed under the well-supported hypothesis that the primary pharmacological targets for this class of compounds are the M1-M5 muscarinic receptors.[4][5]

Core Scaffold Analysis and Pharmacological Target

The 3-piperidinyl ester scaffold is a validated starting point for targeting muscarinic receptors. These G-protein coupled receptors (GPCRs) are involved in a vast range of physiological processes, making them attractive targets for treating conditions such as Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).[4][6] The interaction with the receptor is primarily driven by an ionic bond between the protonated piperidine nitrogen and a conserved aspartate residue in the third transmembrane domain (TM3) of the receptor.

The following diagram illustrates the key pharmacophoric features of the 3-Piperidinyl 2-methoxyacetate core.

Caption: Key pharmacophoric regions of the 3-Piperidinyl 2-methoxyacetate scaffold.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the known SAR for modifications at each key region of the scaffold, drawing from established literature on piperidine-based muscarinic agents.

Modifications to the Piperidine Ring

The piperidine ring serves as the molecular anchor. Its primary role is to position the basic nitrogen for optimal interaction with the receptor's aspartate residue.

-

N-Substitution: The nitrogen is typically unsubstituted (secondary amine) or substituted with a small alkyl group (e.g., methyl). Larger, bulky substituents on the nitrogen are generally detrimental to activity, as they can cause steric clash within the binding pocket.

-

Ring Position of the Ester: The position of the ester linkage is critical. For muscarinic agonists, substitution at the 3-position of the piperidine or a related azacyclic ring is often optimal. 4-substituted piperidines are also common, particularly in antagonist scaffolds.[7][8]

-

Ring Conformation and Stereochemistry: The chair conformation of the piperidine ring places substituents in either axial or equatorial positions. The stereochemistry at the 3-position significantly impacts potency. For many muscarinic agonists, the (R)-enantiomer at the C3 position is preferred.

-

Ring Homologation/Contraction: Altering the ring size to pyrrolidine (5-membered) or azepane (7-membered) can modulate activity. While active compounds have been found with these rings, the piperidine scaffold often provides the best balance of potency and selectivity.[9]

Modifications to the Acyl Group

The acyl group explores a more variable region of the binding pocket and is a primary driver of receptor subtype selectivity (M1-M5).

-

Alkoxy Group Variation: In the 2-methoxyacetate moiety, changing the methoxy group to other alkoxy groups (ethoxy, propoxy) can probe the size and hydrophobicity of the pocket. This is a common strategy to balance potency and metabolic stability.[10]

-

Chain Length and Branching: Altering the acetate to propionate, butyrate, or introducing branching can drastically affect activity. For instance, replacing the acetyl group with a propionyl or benzoyl group can shift activity profiles.[11]

-

Isosteric Replacements: Replacing the ether oxygen in the methoxyacetate group with a sulfur (thiocarboxylate) or nitrogen atom can alter electronic properties and hydrogen bonding potential, leading to changes in efficacy and selectivity.

Isosteric Replacement of the Ester Linkage

The ester linkage, while common, can be a liability due to rapid hydrolysis in vivo. Replacing it with more stable isosteres is a key strategy in drug development.

-

Amides: Amide isosteres are significantly more stable to hydrolysis. The SAR of N-substituted amides has been explored, where the substituent can provide additional interactions with the receptor.[8][9]

-

Ethers: An ether linkage provides high metabolic stability but removes a key hydrogen bond accepting carbonyl group, which often reduces potency unless compensated for by other interactions.

-

Oxadiazoles and other Heterocycles: Bioisosteric replacement of the ester with five-membered heterocycles like 1,3,4-oxadiazole can maintain the necessary spatial and electronic arrangement while dramatically improving the pharmacokinetic profile.

SAR Summary Table

The following table summarizes the expected impact of various structural modifications on muscarinic receptor activity, based on data from related compound series.[7][11][12]

| Modification Site | Structural Change | General Effect on Activity | Rationale |

| Piperidine Ring | N-alkylation (Methyl -> Propyl) | Decrease | Steric hindrance in the orthosteric binding site. |

| Ring Contraction (Piperidine -> Pyrrolidine) | Variable | Alters the orientation of the ester side chain. | |

| Stereochemistry (Racemic -> (R) or (S)) | Significant Change | Receptor binding pockets are chiral. | |

| Acyl Group | Alkoxy Chain (Methoxy -> Propoxy) | Variable | Probes size and hydrophobicity of the sub-pocket. |

| Ester to Amide | Potentially Maintained/Decreased | Increases metabolic stability, alters H-bonding. | |

| Addition of Phenyl Ring | Increase (Antagonists) | Provides additional hydrophobic/pi-stacking interactions. | |

| Ester Linkage | Ester to Ether | Decrease | Loss of key carbonyl H-bond acceptor. |

| Ester to 1,3,4-Oxadiazole | Maintained or Improved | Bioisosteric replacement with improved metabolic stability. |

Experimental Protocols

Validating the SAR of novel analogs requires robust and reproducible experimental workflows. The primary in vitro method for assessing affinity for muscarinic receptors is the competitive radioligand binding assay.

Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound (e.g., 3-piperidinyl 2-methoxyacetate analog) for a specific muscarinic receptor subtype (e.g., M2).

Objective: To measure the ability of a test compound to displace a known high-affinity radioligand from the receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M2).[4]

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Non-specific binding control: Atropine (10 µM).

-

Test compounds dissolved in DMSO, then diluted in assay buffer.

-

96-well filter plates (GF/B or GF/C).

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Preparation: Thaw the frozen cell membranes on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

-

Assay Plate Setup: To each well of a 96-well plate, add in the following order:

-

25 µL Assay Buffer (for Total Binding) OR 25 µL Atropine (for Non-Specific Binding) OR 25 µL of test compound at various concentrations.

-

25 µL of [³H]-NMS diluted in assay buffer (final concentration ~0.5 nM).

-

50 µL of diluted cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Punch the filters into scintillation vials or add scintillation cocktail directly to a scintillation-compatible 96-well plate. Allow to equilibrate for at least 4 hours.

-

Data Analysis: Count the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram

The following diagram outlines the workflow for a competitive binding assay.

Caption: Workflow for determining compound affinity via a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel muscarinic receptor modulators. The structure-activity relationships derived from decades of research on related compounds provide a clear roadmap for optimization. Key findings indicate that stereochemistry at the 3-position of the piperidine ring is critical, while modifications to the acyl group are the primary means of achieving receptor subtype selectivity. Future efforts should focus on replacing the metabolically labile ester group with more robust bioisosteres to improve pharmacokinetic properties. Furthermore, combining optimal fragments identified through SAR studies into new chemical entities could lead to the discovery of potent, selective, and drug-like candidates for treating a range of neurological and physiological disorders.

References

- Cunningham, R. W., Harned, B. K., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-165.

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. (n.d.). Retrieved January 19, 2026, from [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-579.

-

Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl] - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

- Wang, Y., Chackalamannil, S., Hu, Z., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247–2250.

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

-

2-methoxyethyl acetate, 3938-96-3 - The Good Scents Company. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis of N-Substituted Piperidine Salts as Potential Muscarinic Ligands for Alzheimer's Applications | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023). Retrieved January 19, 2026, from [Link]

-

Structure—Activity Relationship of Local Anesthetics Based on Alkynylpiperidine Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and antimitotic activity of novel 2-methoxyestradiol analogs. Part III - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and antimitotic activity of novel 2-methoxyestradiol analogs—Part II. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]

-

Methoxyacetate | C3H5O3- | CID 161333 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimitotic activity of novel 2-methoxyestradiol analogs. Part III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Defining the Molecule

An In-depth Technical Guide to the Characterization of CAS 1220031-57-1 Prepared by: Gemini, Senior Application Scientist

CAS 1220031-57-1 is identified as a complex pentacyclic triterpenoid. Specifically, its IUPAC name is (1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid. It is a derivative of the lupane scaffold, a class of molecules widely studied for their diverse biological activities.[1][2][3] With a molecular formula of C₃₂H₅₀O₄ , a comprehensive and multi-faceted analytical approach is required to confirm its identity, establish its purity, and fully elucidate its structure.

This guide provides a detailed framework for the definitive characterization of this molecule, grounded in established analytical principles. It is designed for researchers and drug development professionals who require a robust and validated methodology for working with complex natural product derivatives. The protocols and rationale described herein are based on state-of-the-art techniques essential for regulatory submission and scientific publication.

Part 1: Molecular Identity Confirmation by High-Resolution Mass Spectrometry (HRMS)

The foundational step in characterizing any new or synthesized molecule is the unambiguous determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly utilizing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is the gold standard for this purpose.[4][5][6] ESI is a soft ionization technique ideal for moderately polar molecules like triterpenoids, as it typically generates intact molecular ions with minimal fragmentation, while the Q-TOF analyzer provides the mass accuracy required to confirm the elemental formula.[7][8]

Core Causality: Why ESI-QTOF?

-

Accuracy: Q-TOF instruments routinely achieve mass accuracies of <5 ppm, which is critical for differentiating between elemental compositions that may have the same nominal mass.

-

Sensitivity: This technique requires only a small amount of sample (picomole to femtomole levels).

-

Soft Ionization: ESI preserves the molecular structure, primarily forming protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺), which directly correspond to the molecular weight.[7] For this acidic triterpenoid, analysis in negative ion mode to observe the deprotonated molecule ([M-H]⁻) is also highly effective.

Predicted HRMS Data

Based on the molecular formula C₃₂H₅₀O₄, the following table summarizes the predicted monoisotopic masses for common adducts.

| Ion Species | Molecular Formula | Predicted Exact Mass (m/z) |

| [M-H]⁻ | C₃₂H₄₉O₄⁻ | 497.36363 |

| [M+H]⁺ | C₃₂H₅₁O₄⁺ | 499.37819 |

| [M+Na]⁺ | C₃₂H₅₀O₄Na⁺ | 521.36013 |

| [M+K]⁺ | C₃₂H₅₀O₄K⁺ | 537.33407 |

| [M+NH₄]⁺ | C₃₂H₅₄O₄N⁺ | 516.40474 |

Experimental Protocol: HRMS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of CAS 1220031-57-1.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to create a 1 mg/mL stock solution.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

-

Instrumentation (ESI-QTOF):

-

Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range immediately before analysis.

-

Set the ionization mode to both positive and negative ESI to capture all relevant ionic species.

-

Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 100-1000.

-

-

Data Analysis:

-

Process the acquired spectra to identify the peaks corresponding to the predicted molecular ions.

-

Calculate the mass error (in ppm) between the observed m/z and the theoretical m/z. A mass error of <5 ppm provides high confidence in the assigned elemental composition.

-

Visualization: HRMS Workflow

Caption: Workflow for elemental composition confirmation.

Part 2: Definitive Structural Elucidation by NMR Spectroscopy

While HRMS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected. For a molecule with the structural complexity of a pentacyclic triterpenoid, a suite of 1D and 2D NMR experiments is indispensable.[9][10][11][12] Modern NMR techniques can fully define the carbon skeleton, the placement of functional groups, and the relative stereochemistry of the molecule.[13][14]

Core Causality: Why a Multi-Experiment NMR Approach?

-

¹H NMR: Provides information on the chemical environment and connectivity of protons. The chemical shift, integration, and coupling patterns are foundational.

-

¹³C NMR: Reveals the number of unique carbon atoms and their types (methyl, methylene, methine, quaternary), defining the carbon backbone.[3][15]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is key for connecting different fragments of the molecule.

-

Predicted ¹H and ¹³C NMR Spectral Features

Based on the known structure of a 3-O-acetylated lupane-type triterpenoid acid, the following signals are expected:

-

¹H NMR:

-

Isopropenyl Group: Two characteristic olefinic proton signals between δ 4.5 and 4.8 ppm and a methyl singlet around δ 1.7 ppm.[2]

-

Acetyl Group: A sharp singlet integrating to 3 protons around δ 2.0-2.1 ppm.

-

Carboxylic Acid: A broad singlet at δ 10-12 ppm, which is exchangeable with D₂O.

-

Methyl Groups: Several singlets between δ 0.7 and 1.2 ppm corresponding to the multiple methyl groups on the triterpenoid scaffold.[16]

-

H-3 Proton: A signal around δ 4.5 ppm, shifted downfield due to the adjacent acetyl group.

-

-

¹³C NMR:

-

Carbonyls: Two signals in the downfield region: one around δ 170-175 ppm (acetyl) and another around δ 180-185 ppm (carboxylic acid).

-

Olefinic Carbons: Signals around δ 150 ppm (quaternary) and δ 109 ppm (CH₂) for the isopropenyl group.[3]

-

C-3 Carbon: A signal around δ 80 ppm, shifted downfield by the acetyl group.

-

Aliphatic Carbons: A cluster of signals between δ 15 and 60 ppm representing the majority of the pentacyclic framework.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of CAS 1220031-57-1 in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

-

Ensure the sample is fully dissolved. If needed, gentle sonication can be applied.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire standard 2D experiments: COSY, HSQC, and HMBC. Use default parameter sets and optimize as needed based on sample concentration.

-

-

Data Analysis:

-

Process and reference all spectra.

-

Use the HSQC spectrum to assign protons to their directly attached carbons.

-

Use the COSY spectrum to trace out proton-proton coupling networks, building structural fragments.

-

Use the HMBC spectrum to connect these fragments by identifying long-range H-C correlations, confirming the overall carbon skeleton and placement of functional groups.

-

Visualization: NMR Structural Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Part 3: Purity Determination by HPLC

Confirming the purity of a compound is a critical quality control step in drug development. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17] For triterpenoid acids, a reversed-phase HPLC method coupled with UV or Charged Aerosol Detection (CAD) is highly effective.[18][19] The goal is to develop a method that can separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products.

Core Causality: Why Reversed-Phase HPLC?

-

Versatility: Reversed-phase chromatography, typically using a C18 stationary phase, is excellent for separating molecules of moderate polarity like triterpenoids.[20] C30 columns can offer enhanced selectivity for structurally similar isomers.[18]

-

Resolution: Modern HPLC columns provide high efficiency, allowing for the separation of closely related impurities.

-

Quantification: When coupled with a suitable detector (e.g., UV at low wavelengths like 205-210 nm, as triterpenoids lack a strong chromophore), the peak area can be used to accurately determine the purity of the sample, often expressed as "area percent".[18][21]

Experimental Protocol: HPLC Method Development and Analysis

-

Sample Preparation:

-

Prepare a stock solution of CAS 1220031-57-1 at 1.0 mg/mL in a suitable diluent (e.g., methanol or acetonitrile).

-

Prepare a working sample for injection by diluting the stock solution to approximately 0.1 mg/mL with the initial mobile phase composition.

-

-

Instrumentation and Method:

-

Column: Start with a robust C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid (to suppress the ionization of the carboxylic acid and ensure good peak shape).[22]

-

Mobile Phase B: Acetonitrile or Methanol.[23]

-

Detector: UV detector set to 205 nm or 210 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Gradient Development:

-

Begin with a broad scouting gradient to determine the approximate elution time of the main peak.

-

Optimize the gradient to ensure good resolution between the main peak and any observed impurities. A sample gradient is provided below.

-

Hypothetical HPLC Gradient Method

| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |

| 0.0 | 30 | 70 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 30 | 70 |

| 30.0 | 30 | 70 |

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Visualization: HPLC Purity Analysis Workflow

Caption: Workflow for HPLC purity assessment.

Summary of Characterization

The comprehensive characterization of CAS 1220031-57-1 is achieved through the synergistic application of orthogonal analytical techniques. HRMS provides unequivocal confirmation of the elemental formula. A full suite of 1D and 2D NMR experiments elucidates the intricate three-dimensional structure and confirms the identity as an acetylated lupane-type triterpenoid acid. Finally, a validated reversed-phase HPLC method establishes the purity of the material. Together, these three pillars of analysis provide the definitive data package required for advancing a compound in a research or drug development pipeline.

References

-

(1R,3aR,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6, - NIH. Available at: [Link]

-

Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. ACD/Labs. Available at: [Link]

-

Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. Available at: [Link]

-

How Does NMR Help Identify Natural Compounds?. Creative Biostructure. Available at: [Link]

-

Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. ResearchGate. Available at: [Link]

-

Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation. MDPI. Available at: [Link]

-

A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst (RSC Publishing). Available at: [Link]

-

Structure–fragmentation correlations of lupane‐type triterpenoids 14–16. ResearchGate. Available at: [Link]

-

Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. ResearchGate. Available at: [Link]

-

HPLC Analysis of Terpenoid Content of Flowers of Lavender. ResearchGate. Available at: [Link]

-

Plant Resources, 13C-NMR Spectral Characteristic and Pharmacological Activities of Dammarane-Type Triterpenoids. MDPI. Available at: [Link]

-

Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

-

A simplified HPLC-UV method for the analysis of triterpenoid acids from heritage apples (Malus domestica) from western. Bioactive Compounds in Health and Disease. Available at: [Link]

-

Protein Mass Determination: ESI-QTOF. University of California San Diego. Available at: [Link]

-

NMR-based Structural Classification, Identification, and Quantification of Triterpenoids from Edible Mushroom Ganoderma resinaceum. PubMed. Available at: [Link]

-

Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. MDPI. Available at: [Link]

-

Lupane Triterpenoids From Salvia Roborowskii Maxim. PubMed. Available at: [Link]

-

Isolation and Structural Characterization of Lupane Triterpenes from Polypodium Vulgare. International Science Community Association. Available at: [Link]

-

Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13 C-NMR Data. MDPI. Available at: [Link]

-

Electron Spray Ionization-Mass Spectroscopy Q-TOF in Food Processing. Slideshare. Available at: [Link]

-

Identification of triterpenoids in chloroform extract of Agarista mexicana by MS and NMR. ResearchGate. Available at: [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. Available at: [Link]

-

Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. PubMed. Available at: [Link]

-

Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube. Available at: [Link]

-

Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus. PMC - NIH. Available at: [Link]

-

LCMS systems, quadrupole mass analyzer, TOF, QTOF. Agilent. Available at: [Link]

-

Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC Europe. Available at: [Link]

-

Tutorial :: Mass Spectrometry. The University of New Mexico. Available at: [Link]

Sources

- 1. Lupane triterpenoids from Salvia roborowskii Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isca.me [isca.me]

- 3. mdpi.com [mdpi.com]

- 4. ESI-QTOF [bpmsf.ucsd.edu]

- 5. Electron Spray Ionization-Mass Spectroscopy Q-TOF in Food Processing | PPTX [slideshare.net]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Tutorial :: Mass Spectrometry | The University of New Mexico [massspec.unm.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Molecules | Special Issue : NMR Spectroscopy in Natural Product Structure Elucidation [mdpi.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Elesesterpenes A–K: Lupane-type Triterpenoids From the Leaves of Eleutherococcus sessiliflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uft-plovdiv.bg [uft-plovdiv.bg]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. ffhdj.com [ffhdj.com]

- 22. youtube.com [youtube.com]

- 23. phx.phenomenex.com [phx.phenomenex.com]

An In-depth Technical Guide to the Solubility of 3-Piperidinyl 2-methoxyacetate hydrochloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Piperidinyl 2-methoxyacetate hydrochloride (CAS No. 1220031-57-1). Designed for researchers, scientists, and professionals in drug development, this document navigates the theoretical underpinnings of this compound's solubility, offers a predictive analysis based on its constituent moieties, and provides detailed, field-proven experimental protocols for precise solubility determination. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes a foundational understanding of its physicochemical properties and equips researchers with the methodologies to generate empirical data.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from formulation and manufacturing to its ultimate bioavailability and therapeutic efficacy.[1] For a compound like this compound, understanding its behavior in various organic solvents is paramount for processes such as purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.[2] This guide serves as a practical resource for scientists encountering this molecule, providing both predictive insights and actionable experimental frameworks.

Molecular Structure and Physicochemical Properties

To predict the solubility of this compound, we must first dissect its molecular structure and the properties of its constituent parts. The molecule is a hydrochloride salt formed from the esterification of 3-hydroxypiperidine with 2-methoxyacetic acid.

Table 1: Physicochemical Properties of this compound and its Precursors

| Property | This compound | 3-Hydroxypiperidine | 2-Methoxyacetic acid |

| CAS Number | 1220031-57-1 | 6859-99-0 | 625-45-6 |

| Molecular Formula | C₈H₁₆ClNO₃ | C₅H₁₁NO | C₃H₆O₃ |

| Molecular Weight | 209.67 g/mol | 101.15 g/mol | 90.08 g/mol |

| Predicted pKa | Not available | 14.91 ± 0.20 (Predicted)[3] | 3.57 (at 25°C)[4][5] |

| Predicted LogP | Not available | -0.35[3] | -0.68[4] |

| Physical Form | Solid (assumed) | Crystalline Powder and Lumps[3] | Liquid[4] |

| Water Solubility | Not available | 1 g/mL (clear solution)[6] | Freely soluble[4] |

| Organic Solvent Solubility | Not available | Soluble in ethanol (0.1 g/mL, clear)[3] | Soluble in alcohol and oils; slightly soluble in chloroform and methanol.[4] |

Analysis of Structural Moieties

-

Piperidine Ring: The core piperidine structure is a versatile scaffold in medicinal chemistry.[7] Piperidine itself is miscible with water and a wide array of organic solvents, including alcohols and ethers, due to its ability to act as a hydrogen bond acceptor.[7] Its derivatives, however, can exhibit varied solubility depending on the nature of the substituents.

-

Ester Functional Group: The ester linkage introduces polarity and potential sites for hydrogen bonding. Esters of fatty acids are known for their lubricating properties and ability to dissolve functional oil additives.[8]

-

Methoxy Group: The ether functionality can also participate in hydrogen bonding, potentially enhancing solubility in protic solvents.

-

Hydrochloride Salt: The formation of a hydrochloride salt from the basic piperidine nitrogen significantly increases the polarity of the molecule. This is a common strategy to enhance the aqueous solubility of basic drug candidates.[9] The presence of the chloride counter-ion will influence the solubility in organic solvents, particularly those with lower polarity, due to the energetic cost of solvating the dissociated ions.

Predictive Solubility Profile

Based on the analysis of its structure, a qualitative solubility profile for this compound can be predicted:

-

High Solubility in Polar Protic Solvents: Due to the presence of the hydrochloride salt, the hydroxyl-derived ester, and the methoxy group, the compound is expected to be readily soluble in polar protic solvents such as methanol, ethanol, and water. These solvents can effectively solvate both the charged piperidinium cation and the chloride anion, as well as engage in hydrogen bonding with the ester and ether functionalities.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful solvents for a wide range of organic compounds and are likely to be effective for this compound.[1]

-

Limited Solubility in Nonpolar Solvents: In nonpolar solvents such as hexanes or toluene, the solubility is expected to be very low. These solvents cannot effectively solvate the charged ionic species, making the dissolution process energetically unfavorable.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The "gold standard" for determining equilibrium solubility is the shake-flask method.[10] An alternative, the solvent addition method, can be useful for more rapid determinations.